Cadmium chloride monohydrate

Description

Molecular Formula and Stoichiometric Analysis

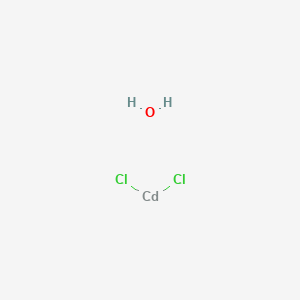

This compound possesses the molecular formula CdCl₂·H₂O, representing a 1:2:1 stoichiometric relationship between cadmium, chloride, and water components. The compound exhibits a molecular weight of 201.33 grams per mole, as determined through high-precision analytical measurements. The elemental composition analysis reveals that cadmium constitutes approximately 55.8% of the total mass, chlorine accounts for 35.2%, hydrogen represents 1.0%, and oxygen comprises 7.9% of the molecular weight. This stoichiometric precision has been confirmed through multiple analytical techniques, including gravimetric analysis and mass spectrometry.

The Chemical Abstracts Service registry number for this compound is 35658-65-2, which distinguishes it from other hydration states of cadmium chloride. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature as cadmium chloride, monohydrate, while alternative designations include cadmium dichloride monohydrate and cadmium chloride hydrate. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as [Cl-].[Cl-].[Cd+2].O, which illustrates the ionic nature of the cadmium-chloride interactions and the discrete water molecule incorporation.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CdCl₂·H₂O | |

| Molecular Weight | 201.33 g/mol | |

| Chemical Abstracts Service Number | 35658-65-2 | |

| Exact Mass | 201.851629 | |

| Monoisotopic Mass | 201.851629 |

Hydration States and Stability Under Ambient Conditions

Cadmium chloride demonstrates remarkable versatility in forming multiple stable hydration states under varying environmental conditions. The monohydrate form represents one of three well-characterized crystalline hydrates, alongside the hemipentahydrate (CdCl₂·2.5H₂O) and tetrahydrate (CdCl₂·4H₂O) forms. Research has established that these different hydration states can be selectively produced through controlled evaporation of cadmium chloride solutions at specific temperatures: the monohydrate forms preferentially at 35°C, while the hemipentahydrate and tetrahydrate are obtained through evaporation at 20°C and 0°C, respectively.

The hygroscopic nature of this compound enables significant moisture absorption from ambient atmospheric conditions. Thermogravimetric analysis investigations have revealed that anhydrous cadmium chloride rapidly absorbs water under standard laboratory conditions, achieving a steady-state hydration level of approximately 9% by weight after brief exposure to room air. This rapid hydration behavior demonstrates the thermodynamic favorability of water incorporation into the cadmium chloride crystal lattice. Conversely, the hydrated forms exhibit reversible dehydration characteristics, with water molecules being evolved from the crystal structure at temperatures below 150°C under nitrogen flow conditions.

The crystallographic analysis of the three principal hydration states has provided detailed structural information regarding water molecule coordination and lattice arrangements. The monohydrate exhibits an orthorhombic crystal structure with space group Pnma, characterized by interconnected cadmium chloride trihydrate octahedra. The hemipentahydrate adopts a monoclinic structure with space group P2₁/n, while the tetrahydrate crystallizes in an orthorhombic arrangement with space group P2₁2₁2₁, featuring distorted trans-[CdCl₂(H₂O)₄] octahedral geometries.

Table 2: Crystallographic Data for Cadmium Chloride Hydration States

| Hydrate Form | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) |

|---|---|---|---|---|

| Monohydrate | Orthorhombic | Pnma | a=9.25, b=3.78, c=11.89 | 3.26 |

| Hemipentahydrate | Monoclinic | P2₁/n | a=9.21, b=11.88, c=10.08, β=93.5° | 2.84 |

| Tetrahydrate | Orthorhombic | P2₁2₁2₁ | a=12.89, b=7.28, c=15.01 | 2.41 |

Isotopic Distribution and Mass Spectrometric Characterization

The isotopic composition of this compound reflects the natural abundance patterns of both cadmium and chlorine isotopes, which significantly influence its mass spectrometric behavior and analytical detection characteristics. Cadmium possesses eight naturally occurring isotopes, with ¹¹²Cd being the most abundant at 24.109% natural abundance, followed by ¹¹⁴Cd at 28.754%. The complete isotopic distribution includes ¹⁰⁶Cd (1.245%), ¹⁰⁸Cd (0.888%), ¹¹⁰Cd (12.470%), ¹¹¹Cd (12.795%), ¹¹³Cd (12.227%), and ¹¹⁶Cd (7.512%). This isotopic complexity results in a characteristic mass spectral pattern that can be utilized for compound identification and quantification purposes.

Chlorine exhibits a simpler isotopic pattern, consisting of two stable isotopes: ³⁵Cl at 75.78% natural abundance and ³⁷Cl at 24.22% abundance. The presence of two chlorine atoms in this compound creates a distinctive isotopic distribution pattern in mass spectrometric analysis. The molecular ion peak distribution reflects combinations of cadmium and chlorine isotopes, producing a complex but predictable mass spectral fingerprint. The most abundant molecular ion corresponds to ¹¹⁴Cd³⁵Cl₂·H₂O, while significant peaks also appear for isotopic variants containing ¹¹²Cd and ³⁷Cl isotopes.

Mass spectrometric analysis of cadmium-containing compounds can encounter interference from molybdenum oxide ions, particularly when using inductively coupled plasma mass spectrometry techniques. Research has demonstrated that molybdenum oxide interferences can be effectively reduced through the addition of acetonitrile to the sample matrix, enabling more accurate cadmium quantification. This analytical consideration becomes particularly important when conducting precise isotopic measurements or trace-level determinations of this compound in complex sample matrices.

The isotopic fractionation behavior of chlorine in cadmium chloride systems has been investigated through specialized analytical techniques. Natural chlorine isotopic compositions can vary in environmental samples, with δ³⁷Cl values ranging from approximately -7.7‰ to +7.5‰ relative to standard mean ocean chloride reference material. These variations correspond to chlorine atomic weight ranges from 35.450 to 35.455, demonstrating the importance of isotopic considerations in high-precision analytical applications involving cadmium chloride compounds.

Table 3: Natural Isotopic Abundances Relevant to this compound

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

|---|---|---|---|

| Cadmium | ¹⁰⁶Cd | 105.906460 | 1.245 |

| Cadmium | ¹⁰⁸Cd | 107.904184 | 0.888 |

| Cadmium | ¹¹⁰Cd | 109.903008 | 12.470 |

| Cadmium | ¹¹¹Cd | 110.904184 | 12.795 |

| Cadmium | ¹¹²Cd | 111.902764 | 24.109 |

| Cadmium | ¹¹³Cd | 112.904408 | 12.227 |

| Cadmium | ¹¹⁴Cd | 113.903365 | 28.754 |

| Cadmium | ¹¹⁶Cd | 115.904763 | 7.512 |

| Chlorine | ³⁵Cl | 34.968853 | 75.78 |

| Chlorine | ³⁷Cl | 36.965903 | 24.22 |

Propriétés

IUPAC Name |

dichlorocadmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMQLUZKQIKII-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72589-96-9 | |

| Record name | Cadmium chloride, hydrate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35658-65-2, 7790-78-5 | |

| Record name | Cadmium dichloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium (II) chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Reaction of Cadmium Metal or Cadmium Oxide with Hydrochloric Acid

One of the classical and widely used methods to prepare this compound involves the reaction of cadmium metal or cadmium oxide with hydrochloric acid (HCl):

-

$$

\text{Cd (metal)} + 2 \text{HCl (aq)} \rightarrow \text{CdCl}2 + \text{H}2 \uparrow

$$ -

$$

\text{CdO} + 2 \text{HCl (aq)} \rightarrow \text{CdCl}2 + \text{H}2\text{O}

$$

This method produces a cadmium chloride solution which upon controlled evaporation crystallizes into various hydrates including the monohydrate form. The evaporation temperature controls the hydrate form obtained: evaporation at 35 °C favors monohydrate formation, at 20 °C hemipentahydrate, and at 0 °C tetrahydrate.

Controlled Evaporation and Hydration

The aqueous solution of cadmium chloride obtained from the above reactions is subjected to evaporation under controlled temperature and pressure to induce crystallization of the monohydrate. A notable method developed in the Soviet Union (1981) involves:

- Treatment of cadmium oxide with hydrochloric acid to form a solution.

- Filtration to remove impurities.

- Simultaneous evaporation and hydration of the product under reduced pressure (10–150 mm Hg) at boiling temperature.

This process enhances product quality by ensuring homogeneity in phase composition, specifically targeting a composition close to CdCl₂·2.5H₂O, which can be adjusted to monohydrate by further drying or temperature control.

Industrial Synthesis via Chlorination of Molten Cadmium

Industrial scale production often uses the direct chlorination of molten cadmium metal at elevated temperatures (~600 °C):

$$

\text{Cd (molten)} + \text{Cl}2 \rightarrow \text{CdCl}2

$$

The anhydrous CdCl₂ thus produced can be hydrated subsequently to form the monohydrate by controlled exposure to moisture or aqueous solutions.

Alternative Methods

From Anhydrous Cadmium Acetate: Anhydrous cadmium chloride can also be synthesized by reacting anhydrous cadmium acetate with hydrogen chloride or acetyl chloride, followed by hydration to form the monohydrate.

Evaporation of Solutions at Specific Temperatures: The hydrate form depends on evaporation temperature, allowing selective crystallization of monohydrate at 35 °C.

Comparative Data on Hydrate Formation by Evaporation Temperature

| Evaporation Temperature (°C) | Hydrate Form Obtained | Notes |

|---|---|---|

| 0 | Tetrahydrate (CdCl₂·4H₂O) | Releases water in air |

| 20 | Hemipentahydrate (CdCl₂·2.5H₂O) | Releases water in air |

| 35 | Monohydrate (CdCl₂·H₂O) | Stable hydrate form |

This data highlights the importance of temperature control in the crystallization process to obtain the desired hydrate form.

Analysis of Preparation Methods

Quality and Homogeneity

The method involving treatment of cadmium oxide with hydrochloric acid, followed by filtration and evaporation under reduced pressure at boiling temperature, is reported to improve product quality and phase homogeneity. The process yields a product with consistent hydrate content and increased labor productivity, making it suitable for industrial and laboratory-scale synthesis.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: Cadmium chloride monohydrate undergoes various chemical reactions, including:

Oxidation: Cadmium chloride can be oxidized to form cadmium oxide.

Reduction: It can be reduced to elemental cadmium.

Substitution: Cadmium chloride can participate in substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Can be achieved using reducing agents such as hydrogen gas.

Substitution: Often involves reactions with other halide salts under aqueous conditions.

Major Products:

Oxidation: Cadmium oxide (CdO)

Reduction: Elemental cadmium (Cd)

Substitution: Various cadmium halides depending on the halide used.

Applications De Recherche Scientifique

Materials Science

Nonlinear Optical Applications

Cadmium chloride monohydrate has been studied for its nonlinear optical properties, particularly in the synthesis of single crystals for use in optical devices. For instance, L-proline this compound (L-PCCM) has been synthesized and characterized for its potential in higher-order harmonic generation . The crystal growth was achieved using a slow evaporation technique, revealing significant optical characteristics that can be exploited in photonic applications.

Table 1: Properties of L-Proline this compound

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Lattice Dimensions | Determined via XRD |

| Optical Transparency | High |

| Nonlinear Coefficient | Significant |

Biological Applications

Toxicology Studies

this compound has been extensively researched for its toxicological effects on biological systems. Studies have shown that exposure to cadmium can impair cellular functions and viability. For instance, an investigation into the effects of cadmium on mouse neural stem cells revealed a dose-dependent decrease in cellular viability and immigration capabilities .

Table 2: Effects of Cadmium Chloride on Cellular Viability

| Concentration (μmol/L) | Cell Viability (%) | Immigration Rate (%) |

|---|---|---|

| 0 | 100 | 100 |

| 2 | 85 | 90 |

| 4 | 70 | 75 |

| 6 | 50 | 60 |

Sperm Toxicity

Research has also demonstrated that acute exposure to cadmium chloride can significantly impair sperm function. A study indicated that cadmium exposure reduced sperm motility and fertilization capacity, highlighting the compound's potential reproductive toxicity .

Environmental Applications

Soil Remediation

this compound has been utilized in environmental studies aimed at remediating contaminated soils. A study evaluated the effectiveness of combining hydroxyapatite with potassium chloride to stabilize cadmium in mining soils, showing substantial reductions in leachable cadmium concentrations .

Table 3: Stabilization Efficiency of Cadmium in Soil

| Treatment Combination | Leachable Cadmium Reduction (%) |

|---|---|

| Hydroxyapatite alone | 35.96 |

| Hydroxyapatite + KCl | 57.82 |

Electrochemical Applications

Cadmium chloride is used in electroplating processes as an alternative to more toxic cadmium cyanide solutions. Research has explored the substitution of zinc chloride for cadmium cyanide in industrial applications, demonstrating comparable performance while reducing environmental hazards .

Mécanisme D'action

Cadmium chloride exerts its effects through several mechanisms:

Oxidative Stress: Cadmium ions induce the production of reactive oxygen species, leading to cellular damage and apoptosis.

Disruption of Calcium Signaling: Cadmium interferes with calcium signaling pathways, affecting various cellular functions.

Epigenetic Modifications: Cadmium can cause changes in DNA methylation and histone modifications, leading to altered gene expression.

Comparaison Avec Des Composés Similaires

Data Tables

Key Research Findings

- NLO Applications: Semi-organic complexes like LPCCM and TSCCC outperform CdCl₂·H₂O in SHG efficiency due to noncentrosymmetric structures .

- Toxicity Mitigation: Nanoformulated antioxidants (e.g., naringenin) reduce CdCl₂·H₂O-induced oxidative stress in aquatic organisms .

- Doping Effects : Zinc doping in LPCCM enhances electrical conductivity, while sodium doping in LHCCM improves dielectric properties .

Activité Biologique

Cadmium chloride monohydrate (CdCl₂·H₂O) is a compound that exhibits significant biological activity, particularly in the context of toxicity and environmental impact. This article explores its effects on various biological systems, highlighting case studies, research findings, and relevant data tables.

Overview of this compound

Cadmium chloride is a highly soluble salt of cadmium, a heavy metal known for its toxicological properties. It has been widely studied due to its implications in environmental pollution and human health. The compound is often used in industrial applications, but exposure can lead to serious health risks.

Toxicological Effects

1. Cytotoxicity and Cell Viability

Research has shown that cadmium chloride significantly affects cell viability and function. For instance, a study using mouse neural stem cells demonstrated that exposure to cadmium chloride at concentrations of 10 μmol/L resulted in a decrease in cellular viability to approximately 70% of control levels after 24 hours . Additionally, the compound inhibited the immigration of these cells, suggesting a detrimental effect on stem cell function.

2. Genotoxic Effects

Cadmium chloride has been associated with genotoxicity. In rodent studies, it was observed that exposure led to an increase in DNA fragmentation and chromosomal aberrations . Specifically, doses as low as 5.7 mg/kg body weight induced significant increases in peripheral erythrocytes with micronuclei, indicating potential bone marrow toxicity.

The biological activity of cadmium chloride is mediated through several mechanisms:

- Oxidative Stress : Cadmium disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS), which can cause cellular damage and apoptosis . This oxidative stress is implicated in the impairment of various cellular functions, including metabolism and regeneration processes.

- Interference with Cellular Signaling : Cadmium can interfere with signaling pathways that regulate cell growth and differentiation. For example, it has been shown to inhibit SIRT1 activity, which is crucial for maintaining cellular homeostasis under stress conditions .

Case Studies

1. Cardiotoxicity in Rats

A study investigated the cardiotoxic effects of cadmium chloride in rats following subchronic exposure. The results indicated significant alterations in cardiovascular parameters, including decreased heart rate and increased DNA fragmentation in circulating blood cells . The study highlighted the potential for cadmium to induce long-term cardiovascular impairments.

2. Skin Metabolism Disorders

Another study focused on the effects of cadmium chloride pollution on skin metabolism and hair regeneration. The findings revealed that higher concentrations of cadmium led to significant inhibition of skin cell proliferation and increased apoptosis . Metabolomic analyses identified numerous altered metabolites associated with skin aging and metabolic disorders.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the key physicochemical properties of cadmium chloride monohydrate (CdCl₂·H₂O) critical for experimental design?

Answer: this compound (CAS 35658-65-2) has distinct properties that influence its handling and application:

- Molecular formula : CdCl₂·H₂O (molecular weight: 201.33 g/mol).

- Density : 3.327 g/mL at 25°C.

- Boiling point : 960°C.

- Hygroscopicity : Absorbs moisture, requiring storage in desiccators.

Q. Methodological considerations :

- For solution preparation, pre-dry the compound at 60–80°C to avoid variability in hydration states.

- Use gravimetric analysis for precise concentration calibration .

Table 1 : Key physicochemical properties of CdCl₂·H₂O

| Property | Value |

|---|---|

| Molecular weight | 201.33 g/mol |

| Density (25°C) | 3.327 g/mL |

| Boiling point | 960°C |

| CAS Number | 35658-65-2 |

Q. How can inductively coupled plasma atomic emission spectrometry (ICP-AES) be applied to quantify cadmium in CdCl₂·H₂O-containing matrices?

Answer: ICP-AES is a robust method for multi-element analysis, including trace cadmium detection. Key steps include:

Sample digestion : Use nitric acid (HNO₃) to dissolve CdCl₂·H₂O and eliminate organic matrices.

Matrix matching : Prepare calibration standards with lithium carbonate or hydroxide to match sample matrices, minimizing interference .

Spectral line selection : Use Cd II 214.438 nm or Cd I 228.802 nm for optimal sensitivity.

Table 2 : ICP-AES parameters for cadmium detection

| Parameter | Specification |

|---|---|

| Detection limit (Cd) | <0.05 ppm |

| Plasma flow rate | 12–15 L/min |

| RF power | 1.2–1.5 kW |

Advanced Research Questions

Q. How can experimental design address concentration-dependent toxicity contradictions in plant studies using CdCl₂·H₂O?

Answer: Discrepancies in phytotoxicity studies often arise from uncontrolled variables. A validated approach includes:

- Dose-response modeling : Apply a completely randomized design (CRD) with ≥5 concentrations (e.g., 0–40 mg/L CdCl₂·H₂O) and ≥7 replicates to ensure statistical power .

- Statistical validation : Use ANOVA followed by Tukey’s test (p < 0.05) to compare means. Regression analysis quantifies dose-response relationships (e.g., linear vs. logarithmic models).

Example : In mahogany studies, 30 mg/L CdCl₂·H₂O caused significant root inhibition, but results varied due to soil pH. Pre-test soil characterization (e.g., pH, organic matter) is critical .

Q. What advanced methods are used to synthesize and characterize CdCl₂·H₂O-doped nanocomposites?

Answer: Synthesis :

- Hydrothermal method : Mix CdCl₂·H₂O with precursors (e.g., SnCl₄·5H₂O) in NaOH solution. Adjust molar ratios (e.g., x = 0–0.15 for CdO-SnO₂ composites) and autoclave at 120–180°C for 12–24 hours .

- Crystal growth : For nonlinear optical (NLO) materials, use slow evaporation with l-proline to grow single crystals. Optimize pH (6–7) to prevent hydrolysis .

Q. Characterization :

Q. How to resolve discrepancies in trace metal analysis when CdCl₂·H₂O is a contaminant in lithium compounds?

Answer: Contamination issues arise in high-purity lithium products (e.g., LiOH·H₂O). Mitigation strategies:

- Blank correction : Run reagent blanks to subtract background Cd²⁺ signals.

- Standard additions : Spike samples with known Cd concentrations to validate recovery rates (85–115% acceptable) .

- Inter-laboratory validation : Cross-check results using atomic absorption spectroscopy (AAS) as a secondary method .

Table 3 : Recovery rates for Cd in LiOH·H₂O (ICP-AES vs. AAS)

| Method | Recovery (%) | RSD (%) |

|---|---|---|

| ICP-AES | 98.2 | 2.1 |

| AAS | 95.7 | 3.5 |

Q. What safety protocols are essential for handling CdCl₂·H₂O in synthetic chemistry?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. Cadmium compounds are carcinogenic (IARC Group 1).

- Waste disposal : Neutralize acidic Cd waste with NaOH to precipitate Cd(OH)₂, then collect in hazardous waste containers .

- Emergency response : For inhalation exposure, administer oxygen and consult a physician immediately .

Q. How to optimize CdCl₂·H₂O concentrations for mixed-ligand complex synthesis?

Answer:

- Stoichiometric control : Maintain a 1:2 molar ratio of CdCl₂·H₂O to ligands (e.g., adenine and DABCO) to prevent ligand saturation .

- pH monitoring : Adjust to pH 6–7 using NH₄OH to stabilize Cd²⁺ coordination.

- Crystallization : Use ethanol diffusion in aqueous solutions to grow single crystals for X-ray diffraction .

Q. What statistical tools are recommended for analyzing dose-response data in CdCl₂·H₂O toxicity studies?

Answer:

- Software : Use Sisvar 5.4 for ANOVA and regression modeling.

- Model selection : Compare linear, quadratic, and logistic models via Akaike Information Criterion (AIC).

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.